Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate
Overview
Description
Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally composed of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate typically involves the condensation of o-phenylenediamine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s biological activity.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA synthesis in microbial cells, leading to their death. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate can be compared with other benzimidazole derivatives such as:
- Mthis compound
- Ethyl (5-chloro-1H-benzimidazol-2-YL)acetate
- Ethyl (5-nitro-1H-benzimidazol-2-YL)acetate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic profiles .
Properties
IUPAC Name |
ethyl 2-(6-methyl-1H-benzimidazol-2-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)7-11-13-9-5-4-8(2)6-10(9)14-11/h4-6H,3,7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIHSZGRNBFCOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307305 | |
Record name | Ethyl (6-methyl-1H-benzimidazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52335-18-9 | |
Record name | NSC190675 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190675 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (6-methyl-1H-benzimidazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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